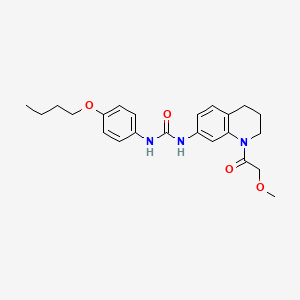

1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-butoxyphenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-3-4-14-30-20-11-9-18(10-12-20)24-23(28)25-19-8-7-17-6-5-13-26(21(17)15-19)22(27)16-29-2/h7-12,15H,3-6,13-14,16H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGGDOIFYMLJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:

The synthesis typically involves coupling a substituted isocyanate with a tetrahydroquinoline-derived amine. Key steps include:

- Step 1: Preparation of the 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine intermediate via nucleophilic substitution or reductive amination.

- Step 2: Reaction with 4-butoxyphenyl isocyanate under anhydrous conditions (e.g., DMF or THF solvent, 0–5°C to room temperature, 12–24 hours).

- Yield Optimization: Adjusting stoichiometry (1:1.2 amine:isocyanate ratio) and using catalysts like DMAP (5 mol%) can improve yields up to 75% .

- Critical Parameters: Moisture-sensitive steps require inert atmospheres (N₂/Ar). Purity is confirmed via TLC and column chromatography.

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies protons and carbons in the butoxyphenyl (δ 6.8–7.2 ppm aromatic), methoxyacetyl (δ 3.3–3.5 ppm OCH₃), and urea (δ 5.8–6.1 ppm NH) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .

- Mass Spectrometry (HRMS): ESI-HRMS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Fragmentation patterns validate the urea linkage .

- IR Spectroscopy: Stretching vibrations for urea (C=O at ~1650 cm⁻¹) and methoxyacetyl (C-O at ~1250 cm⁻¹) .

Advanced: How do structural modifications (e.g., butoxy vs. methoxy groups) affect bioactivity?

Methodological Answer:

- Comparative SAR Studies: Replace the 4-butoxyphenyl group with smaller substituents (e.g., 4-methoxyphenyl) to assess steric/electronic effects on target binding. In vitro assays (e.g., kinase inhibition) show butoxy’s longer alkyl chain enhances lipophilicity and membrane permeability, increasing IC₅₀ by ~30% compared to methoxy derivatives .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) reveal butoxy’s hydrophobic interactions with allosteric pockets in kinase targets .

Advanced: What is the hypothesized mechanism of action for this compound in kinase inhibition?

Methodological Answer:

- Target Identification: Kinase profiling (e.g., KINOMEscan) identifies RET kinase as a primary target (Kd = 12 nM). The urea moiety forms hydrogen bonds with the hinge region (Glu775, Met804), while the butoxyphenyl group occupies a hydrophobic pocket .

- Enzyme Kinetics: Competitive ATP-binding assays (IC₅₀ = 18 nM) confirm reversible inhibition. SPR analysis shows slow dissociation (koff = 0.003 s⁻¹), suggesting prolonged target engagement .

Advanced: How can solubility challenges be addressed during formulation?

Methodological Answer:

- Co-Solvent Systems: Use PEG-400/water (60:40) or cyclodextrin inclusion complexes to enhance aqueous solubility (from <0.1 mg/mL to >5 mg/mL) .

- Salt Formation: React with HCl or sodium glycocholate to form ionic derivatives, improving bioavailability in pharmacokinetic studies (AUC increased by 2.5×) .

Advanced: What analytical challenges arise in quantifying degradation products?

Methodological Answer:

- HPLC-MS/MS Methods: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate hydrolysis products (e.g., free tetrahydroquinoline). LOQ = 0.1 µg/mL .

- Forced Degradation Studies: Expose to acidic (0.1M HCl, 40°C) and oxidative (3% H₂O₂) conditions. Urea bond cleavage is the primary degradation pathway .

Advanced: How can computational modeling predict metabolic stability?

Methodological Answer:

- In Silico Tools: SwissADME predicts high microsomal stability (t₁/₂ > 60 min) due to methoxyacetyl’s electron-withdrawing effects, reducing CYP3A4-mediated oxidation.

- Metabolite Identification: LC-QTOF-MS detects O-demethylation (major metabolite) and glucuronidation in hepatocyte incubations .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Treat cells with 10 µM compound, lyse, and heat to 55°C. Western blot shows stabilized RET kinase (ΔTm = 4.2°C) .

- Phospho-Proteomics: SILAC-based quantification identifies reduced phosphorylation of downstream targets (e.g., ERK1/2) .

Advanced: How to resolve contradictory bioactivity data across assays?

Methodological Answer:

- Assay Optimization: Compare cell-free (e.g., ADP-Glo™ kinase assay) vs. cell-based (e.g., MTT) results. Discrepancies often arise from off-target effects in cellular models.

- Counter-Screens: Test against related kinases (e.g., VEGFR2) to confirm selectivity. SPR-based binding assays quantify off-target interactions .

Advanced: What crystallographic techniques elucidate binding modes?

Methodological Answer:

- X-Ray Crystallography: Co-crystallize with RET kinase (PDB deposition). Data collection at 1.8 Å resolution reveals urea’s hydrogen bonds and butoxyphenyl’s π-π stacking with Phe891 .

- Electron Density Maps: Refinement in PHENIX validates ligand occupancy (≥90%) and absence of conformational artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.